molecular formula C16H18N2O2S B5739868 N-benzyl-N'-(3,5-dimethoxyphenyl)thiourea

N-benzyl-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No. B5739868
M. Wt: 302.4 g/mol
InChI Key: PYHMBRKVEUBPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiourea derivatives, such as N-benzyl-N'-(3,5-dimethoxyphenyl)thiourea, are typically synthesized from isothiocyanates and primary amines. The synthesis involves the reaction of benzoyl isothiocyanate with an amine compound under controlled conditions to produce the desired thiourea derivative. This reaction is critical for generating a wide range of thiourea compounds with varying substituents, which can significantly influence their chemical and physical properties (Atis et al., 2012).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-benzyl-N'-(3,5-dimethoxyphenyl)thiourea, is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which plays a significant role in their crystal packing and stability. The crystal structure analysis reveals that these compounds can form centrosymmetric dimers through N-H...S hydrogen bonds, contributing to their solid-state organization and interaction patterns (Okuniewski et al., 2017).

properties

IUPAC Name

1-benzyl-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-14-8-13(9-15(10-14)20-2)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMBRKVEUBPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea

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